![molecular formula C19H13Cl2N3OS2 B3129356 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 339022-80-9](/img/structure/B3129356.png)

6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Descripción general

Descripción

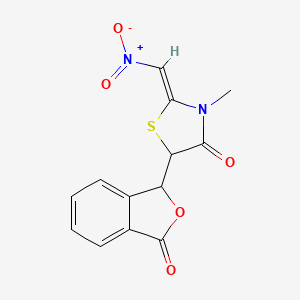

This compound belongs to the class of organic compounds known as phenylimidazoles . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is also known as a cell-permeable imidazothiazole compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the formylation of 6-aryl imidazo [2,1- b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular formula of this compound is C19H12Cl3N3OS . It is an imidazothiazole derivative .Aplicaciones Científicas De Investigación

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives, including compounds such as 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, have been extensively studied for their pharmacological activities. These compounds are known for their versatility in medicinal chemistry, exhibiting a wide range of therapeutic properties. The fused heterocycle structure is a part of many therapeutic agents, which has inspired medicinal chemists to explore its potential further. A comprehensive review covering developments from 2000 to 2018 highlights the diverse pharmacological activities associated with these derivatives, underscoring their significance in drug development (Shareef et al., 2019).

Antioxidant Capacity and Reaction Pathways

Another area of interest is the antioxidant capacity of imidazo[2,1-b]thiazole derivatives. The ABTS/PP decolorization assay, a popular method for assessing antioxidant activity, has been utilized to understand the reaction pathways and efficiency of antioxidants, including thiazole derivatives. This review provides insights into the specific reactions involved in the ABTS assay, which could be relevant for evaluating the antioxidant potential of imidazo[2,1-b]thiazole compounds (Ilyasov et al., 2020).

Synthesis and Properties of Phosphorylated Derivatives

The synthesis and transformation of phosphorylated derivatives of imidazo[2,1-b]thiazole and related compounds have been systematically reviewed. These derivatives exhibit significant chemical and biological properties, including various pharmacological activities. The review discusses methods for synthesizing these derivatives and their potential applications in medicinal chemistry, providing valuable information for future research in this area (Abdurakhmanova et al., 2018).

Applications in Organic Pollutant Treatment

Enzymatic approaches using redox mediators have shown promise in the treatment of organic pollutants, which can include compounds similar to this compound. This review discusses the enhanced efficiency in degrading recalcitrant compounds through the use of enzymes and redox mediators, highlighting the potential for these methods in remediation efforts (Husain & Husain, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3OS2/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(23-19-24(17)9-10-26-19)27-13-5-2-1-3-6-13/h1-11H,12H2/b22-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRQSANQMMQIGM-SSDVNMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2-{2-[(ethylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3129276.png)

![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)

![4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129285.png)

![N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine](/img/structure/B3129297.png)

![5-methyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129301.png)

![5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole](/img/structure/B3129347.png)

![3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129360.png)

![4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3129367.png)

![Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate](/img/structure/B3129375.png)

![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)